Cucurbitacin Q

Catalog No.
S629982
CAS No.
51868-64-5
M.F
C32H48O8
M. Wt
560.7 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cucurbitacin Q

CAS Number

51868-64-5

Product Name

Cucurbitacin Q

IUPAC Name

[(E,6R)-6-hydroxy-2-methyl-5-oxo-6-[(2R,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-3-en-2-yl] acetate

Molecular Formula

C32H48O8

Molecular Weight

560.7 g/mol

InChI

InChI=1S/C32H48O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25-26,34-35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,20-,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1

InChI Key

LMJMTWXDWFWZHV-CWJYERATSA-N

SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O

Synonyms

cucurbitacin Q, NSC 135075

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H]([C@H](C4(C)C)O)O)C)C)C)O)O

The exact mass of the compound Cucurbitacin Q is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 306687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Cucurbitacin Q is a member of the cucurbitacin family, which are tetracyclic triterpenes derived from the cucurbitane skeleton. This compound is primarily extracted from plants such as Brandegea bigelovii and is known for its distinctive bitter taste, which serves as a deterrent against herbivory in various plant species. Structurally, cucurbitacin Q features a complex arrangement of rings and functional groups that contribute to its biological activity, including multiple hydroxyl and carbonyl groups. The basic structure of cucurbitacins is characterized by the tetracyclic cucurbitane nucleus, specifically the 19-(10→9β)-abeo-5α-lanostane framework, with variations in the positioning of functional groups that define individual compounds within this class .

Typical of triterpenes, including oxidation, reduction, and esterification. These reactions often modify its functional groups, enhancing or altering its biological activities. For instance, modifications at specific carbon positions can lead to derivatives with increased cytotoxicity or altered solubility profiles. The presence of hydroxyl groups allows for potential glycosylation reactions, creating more hydrophilic derivatives that may exhibit different pharmacokinetic properties .

Cucurbitacin Q exhibits significant biological activities, particularly in cancer therapy. It has been shown to induce apoptosis in various human and murine tumor cell lines by modulating key signaling pathways such as JAK/STAT and MAPK pathways. The compound influences mitochondrial membrane potential and alters the expression of pro- and anti-apoptotic proteins, leading to increased cancer cell death . Additionally, cucurbitacin Q has demonstrated anti-inflammatory properties and may possess potential as an analgesic agent .

Synthesis of cucurbitacin Q can be achieved through several methods:

  • Extraction from Natural Sources: The most common method involves extracting cucurbitacin Q from plants known to contain it, such as Brandegea bigelovii.
  • Chemical Synthesis: Laboratory synthesis may involve starting from simpler triterpenes or other precursors through multi-step organic reactions that include cyclization and functional group modifications.
  • Biotechnological Approaches: Recent advances have explored using microbial fermentation or plant cell cultures to produce cucurbitacins through biosynthetic pathways .

Cucurbitacin Q has promising applications in various fields:

  • Pharmaceuticals: Its potent anticancer properties make it a candidate for developing new cancer therapies.
  • Agriculture: Due to its bitter taste and potential insecticidal properties, cucurbitacin Q can be explored as a natural pesticide.
  • Nutraceuticals: The compound's health benefits may be harnessed in dietary supplements aimed at improving general well-being or targeting specific health issues .

Research on the interactions of cucurbitacin Q with other biological molecules has revealed its capacity to bind with proteins involved in cancer progression. Studies indicate that it can inhibit the activity of certain kinases associated with tumor growth and metastasis. Furthermore, its interactions with cellular membranes suggest potential impacts on drug absorption and bioavailability when used in conjunction with other therapeutic agents .

Cucurbitacin Q shares structural similarities with other members of the cucurbitacin family, which include:

  • Cucurbitacin B: Known for its strong anticancer effects but may have different toxicity profiles.
  • Cucurbitacin E: Exhibits similar apoptotic mechanisms but varies in hydrophobicity due to structural differences.
  • Cucurbitacin D: Shares some biological activities but differs in its molecular structure affecting its pharmacological properties.

Comparison Table

CompoundKey FeaturesBiological Activity
Cucurbitacin QTetracyclic structure; multiple hydroxylsInduces apoptosis; anti-cancer
Cucurbitacin BSimilar structure; strong cytotoxicityInduces ROS-mediated apoptosis
Cucurbitacin EAcetylated form; increased hydrophobicityApoptosis induction; anti-cancer
Cucurbitacin DDifferent functional groupsAnti-inflammatory properties

Cucurbitacin Q's unique combination of structural features and biological activities distinguishes it within the cucurbitacin family, making it a subject of interest for further research into its therapeutic potential .

Cucurbitacin Q exhibits the molecular formula C₃₂H₄₈O₈ with a molecular weight of 560.7 grams per mole [1] [2]. The compound possesses an exact mass of 560.33491849 Da and an identical monoisotopic mass, as determined through high-resolution mass spectrometric analysis [1]. This molecular composition places Cucurbitacin Q within the family of highly oxygenated tetracyclic triterpenoids, specifically characterized by eight oxygen atoms distributed throughout its complex polycyclic structure [3].

The compound is registered under the Chemical Abstracts Service registry number 51868-64-5, with alternative designations including the synonym Trewinin [1] [4]. Computational analysis reveals a topological polar surface area of 141 Ų, indicating significant polar character due to multiple hydroxyl and carbonyl functionalities [1]. The molecular structure contains 40 heavy atoms with a formal charge of zero, reflecting its neutral nature under physiological conditions [1].

Table 1: Basic Chemical and Physical Properties of Cucurbitacin Q

PropertyValueReference
Molecular FormulaC₃₂H₄₈O₈PubChem CID 5281323 [1]
Molecular Weight560.7 g/molPubChem CID 5281323 [1]
CAS Registry Number51868-64-5PubChem CID 5281323 [1]
Chemical ClassTetracyclic triterpene (cucurbitane type)Chen et al., 2005 [3]
Physical StateCrystalline solidGeneral observation
Exact Mass560.33491849 DaPubChem CID 5281323 [1]
Monoisotopic Mass560.33491849 DaPubChem CID 5281323 [1]
Topological Polar Surface Area141 ŲPubChem CID 5281323 [1]
Heavy Atom Count40PubChem CID 5281323 [1]
Defined Stereocenters10PubChem CID 5281323 [1]

Structural Characteristics and Tetracyclic Cucurbitane Nucleus

Cucurbitacin Q is structurally characterized by the tetracyclic cucurbitane nucleus, specifically the 19-(10→9β)-abeo-10α-lanost-5-ene skeleton, which serves as the fundamental framework for all cucurbitacin compounds [3] [5]. This tetracyclic system represents a highly modified steroid-like structure that differs from conventional steroids by the presence of a methyl group at carbon-9 rather than carbon-10 [6] [7].

The cucurbitane nucleus consists of four fused rings designated as rings A, B, C, and D, forming a rigid polycyclic framework [3] [6]. Most cucurbitacins, including Cucurbitacin Q, maintain this tetracyclic structure, though some representatives possess an additional ring formed through formal cyclization between carbon-16 and carbon-24, as observed in cucurbitacins S and T [8] [9].

The structural architecture of Cucurbitacin Q incorporates numerous oxygen substitutions at strategic positions throughout the molecular framework [3] [5]. These oxygenated functionalities include hydroxyl groups at carbons 2, 3, and 16, along with ketone groups at carbons 11 and 22 [1] [10]. The molecule features a characteristic double bond between carbons 5 and 6 within ring B, which is a common structural element among all cucurbitacin derivatives [6] [7].

The side chain attached at carbon-17 represents a complex oxygenated moiety terminating in an acetyl ester group at carbon-25 [1] [11]. This side chain contains an additional double bond with E-configuration between carbons 23 and 24, contributing to the overall molecular geometry and biological activity [1] [12]. The presence of multiple hydroxyl groups, ketone functionalities, and the terminal acetyl group significantly influences the compound's physicochemical properties and biological interactions [3] [7].

Table 2: Structural Characteristics and Stereochemical Features of Cucurbitacin Q

Structural FeatureDescriptionSignificance
Tetracyclic nucleusCucurbitane skeleton (19-(10→9β)-abeo-10α-lanost-5-ene)Core structural framework of all cucurbitacins
Ring A conformationChair conformationStabilizes molecular conformation
Ring B conformationHalf-chair conformationContributes to overall rigidity
Ring C conformationChair conformation (cisoid fusion with ring B)Critical for biological activity
Ring D conformationHalf-chair conformation (trans fusion with ring C)Maintains steroid-like structure
C-3 functional groupHydroxyl group (C-3α-OH)Key for STAT3 activity
C-11 functional groupKetone group (C-11=O)Essential for biological activity
C-16 functional groupHydroxyl group (C-16α-OH)Contributes to binding affinity
Side chain (C-17)Complex oxygenated side chain with acetyl terminusDetermines pharmacological properties
Double bond locationsC5-C6 (in ring B), C23-C24 (in side chain)Influences molecular geometry
Acetyl group positionC-25 acetate esterAffects solubility and stability

Stereochemistry and Conformational Analysis

The stereochemical complexity of Cucurbitacin Q is exemplified by the presence of ten defined stereocenters throughout its molecular structure, with no undefined stereocenters, indicating complete stereochemical assignment [1]. The absolute configuration has been established through extensive nuclear magnetic resonance spectroscopic analysis and comparison with related cucurbitacin derivatives [13] [14].

The conformational analysis reveals that the tetracyclic nucleus adopts a characteristic folded conformation with specific ring fusion patterns [14]. Ring A maintains a stable chair conformation, while ring B exists in a half-chair conformation due to the presence of the C5-C6 double bond [14]. The fusion between rings B and C exhibits a cisoid arrangement, contrasting with the trans-fusion observed between rings C and D [14]. This conformational arrangement is critical for the compound's biological activity and molecular recognition properties [14].

The stereochemical configuration at carbon-2 and carbon-3 positions has been unambiguously established, with both hydroxyl groups adopting α-orientations [14]. The carbon-16 position bears an α-oriented hydroxyl group, while the carbon-17 side chain extends in the β-configuration [1] [14]. These stereochemical features significantly influence the three-dimensional molecular shape and subsequent biological interactions [10] [15].

The side chain stereochemistry includes a defined E-configuration at the C23-C24 double bond, with the carbon-20 hydroxyl group and the terminal acetyl functionality contributing to the overall molecular geometry [1] [12]. The conformational flexibility of the side chain allows for multiple rotameric states while maintaining the rigid tetracyclic core structure [1].

Structure Revision of Cucurbitacin Q and Q1

The structural relationship between Cucurbitacin Q and Cucurbitacin Q1 represents an important case study in natural product chemistry and structural revision [11] [16] [17]. Cucurbitacin Q1, bearing the CAS registry number 99530-82-2, has been identified as the pure trans component of Cucurbitacin Q, representing a stereochemically homogeneous form of the parent compound [11] [16].

The structural revision involved the recognition that Cucurbitacin Q, as originally isolated and characterized, existed as a mixture of stereoisomers, particularly concerning the side chain configuration [11] [16]. Through careful chromatographic separation and spectroscopic analysis, researchers identified Cucurbitacin Q1 as the pure trans component, exhibiting identical molecular formula and weight but distinct stereochemical purity [11] [18].

Both compounds share the molecular formula C₃₂H₄₈O₈ and molecular weight of 560.7 grams per mole, indicating identical atomic composition but different spatial arrangements [19] [11]. The distinction lies primarily in the stereochemical configuration of the side chain, where Cucurbitacin Q1 represents the stereochemically pure trans isomer [16] [17]. This structural clarification has important implications for biological activity studies and pharmaceutical applications [11].

The identification of Cucurbitacin Q1 from Cucumis prophetarum fruit extracts provided definitive proof of its structural identity as the pure trans component [11] [20]. This discovery necessitated a revision of earlier structural assignments and highlighted the importance of stereochemical purity in natural product characterization [21]. The structural revision also demonstrated that careful attention to stereochemical details is essential for accurate biological activity correlations [16].

Table 3: Comparison between Cucurbitacin Q and Cucurbitacin Q1

PropertyCucurbitacin QCucurbitacin Q1Significance
CAS Registry Number51868-64-599530-82-2Different regulatory identities
Molecular FormulaC₃₂H₄₈O₈C₃₂H₄₈O₈Identical molecular composition
Molecular Weight560.7 g/mol560.7 g/molSame molecular weight
Stereochemical relationshipMixed isomeric formPure trans componentQ1 is stereochemically pure form of Q
Side chain configurationMixed cis/trans configurationTrans configurationAffects three-dimensional structure
Double bond geometryE-configuration at C23-C24E-configuration at C23-C24Maintained in both forms
Source organismCunila speciesCucumis prophetarumDifferent plant sources
Structural revision statusOriginal structureRevised/purified formQ1 represents structural clarification

Physicochemical Properties

The physicochemical properties of Cucurbitacin Q reflect its complex polycyclic structure and multiple functional groups [1] [22]. The compound exhibits poor water solubility due to its predominantly lipophilic character, requiring organic solvents for dissolution [22] [20]. In dimethyl sulfoxide, Cucurbitacin Q demonstrates limited solubility, necessitating sonication to achieve complete dissolution [18] [20].

The compound possesses four hydrogen bond donor groups and eight hydrogen bond acceptor sites, contributing to its polar surface area of 141 Ų [1]. These hydrogen bonding capabilities influence both solubility characteristics and molecular interactions with biological targets [1]. The rotatable bond count of six indicates moderate conformational flexibility, primarily localized to the side chain region [1].

The octanol-water partition coefficient (XLogP3-AA) of 2.5 suggests moderate lipophilicity, positioning Cucurbitacin Q within an optimal range for membrane permeability while maintaining sufficient polarity for aqueous interactions [1]. This balanced lipophilic-hydrophilic character is typical of bioactive natural products and contributes to the compound's pharmacological properties [22].

Thermal stability studies indicate that Cucurbitacin Q maintains structural integrity under standard storage conditions when kept as a powder at -20°C for extended periods [20]. In solution form, the compound requires storage at -80°C to prevent degradation, particularly in dimethyl sulfoxide solutions [18] [20]. The acetyl ester functionality at carbon-25 represents a potential site for hydrolytic degradation under basic conditions [20].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

The spectroscopic characterization of Cucurbitacin Q has been extensively documented using multiple analytical techniques, providing comprehensive structural confirmation [13] [23] [24]. Proton nuclear magnetic resonance spectroscopy at 360 MHz in pyridine-d₅ solvent has been particularly valuable for structural elucidation, allowing assignment of all proton signals including ring and side-chain protons [13].

The ¹H nuclear magnetic resonance spectrum reveals characteristic signals for the olefinic proton at carbon-6, along with trans-coupled olefinic protons at carbons 23 and 24 [24]. Multiple methyl group signals are observed, corresponding to the angular methyl groups at carbons 18, 19, and 21, along with the dimethyl substituent at carbon-4 and the acetyl methyl group [13] [24]. Hydroxyl group signals have been successfully assigned, providing valuable stereochemical information [13].

Carbon-13 nuclear magnetic resonance spectroscopy employing Distortionless Enhancement by Polarization Transfer and Attached Proton Test techniques has enabled complete carbon framework characterization [25]. Characteristic signals for carbonyl carbons at positions 11 and 22 appear in the expected downfield region, while quaternary carbon centers provide structural confirmation [24] [25].

Mass spectrometric analysis employing electrospray ionization techniques has demonstrated optimal results in negative ionization mode [23] [26]. The compound forms characteristic adduct ions including [M-H]⁻, [M+Cl]⁻, and [M+FA-H]⁻ species, with the molecular ion consistently observed at mass-to-charge ratio 559 in negative mode [23]. High-resolution mass spectrometry provides exact mass determination at 560.33491849 Da, confirming the molecular formula [1] [23].

Fragmentation patterns in tandem mass spectrometry reveal characteristic losses corresponding to acetic acid elimination from the terminal acetyl group, along with water losses from hydroxyl-bearing carbons [23]. These fragmentation pathways provide structural confirmation and enable identification in complex mixtures [23] [26].

Infrared spectroscopy demonstrates characteristic absorption bands for hydroxyl groups around 3450 cm⁻¹, along with carbonyl stretching frequencies at 1720 and 1700 cm⁻¹ [24]. The acetyl ester carbonyl appears as a distinct peak, distinguishable from the ketone carbonyl functionalities [24]. These spectroscopic signatures provide functional group confirmation and structural validation [24].

High-performance liquid chromatography coupled with mass spectrometry has proven essential for quantitative analysis and purity assessment [26]. Chromatographic separation typically employs C18 stationary phases with acetonitrile-water gradient elution, achieving baseline resolution from related cucurbitacin derivatives [26]. Detection limits in the picogram range demonstrate the sensitivity of modern analytical approaches [26].

Table 4: Spectroscopic Characterization Methods for Cucurbitacin Q

TechniqueApplicationKey InformationTypical Conditions
¹H NMR SpectroscopyProton assignment and coupling patternsOlefinic protons (H-6, H-23, H-24), methyl groups360 MHz, pyridine-d₅ solvent
¹³C NMR SpectroscopyCarbon framework characterizationCarbonyl carbons, quaternary centersDEPT, APT techniques
Mass Spectrometry (ESI-MS)Molecular ion determination[M-H]⁻, [M+Cl]⁻, [M+FA-H]⁻ adductsNegative ionization mode preferred
High-Resolution Mass SpectrometryExact mass measurementExact mass: 560.33491849 DaTOF or Orbitrap analyzers
IR SpectroscopyFunctional group identificationHydroxyl (3450 cm⁻¹), carbonyl (1720, 1700 cm⁻¹)KBr pellets or ATR
UV SpectroscopyChromophore characterizationConjugated system absorptionEthanol or methanol solutions
HPLC-MS/MSQuantitative analysis and purityFragmentation patterns for identificationC18 columns, acetonitrile gradients
2D NMR techniquesStructural connectivity confirmationCOSY, HSQC for structure confirmationStandard pulse sequences

XLogP3

2.5

Wikipedia

Cucurbitacin Q

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Last modified: 02-18-2024

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